3-Nitro-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-Nitro-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular weight of 217.11 and its IUPAC name is 3-nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Coordination Chemistry and Sensitization Studies
- Ligand Coordination with Lanthanides : A study by de Bettencourt-Dias et al. (2012) explored a new ligand family based on picoline and other molecules, including a nitro moiety. This study found that these ligands show unusual coordination to lanthanide ions, such as europium(III) and terbium(III), and have the ability to sensitize their luminescence.
Catalytic Applications
- Ammoxidation of 3-Picoline : Andersson (1986) conducted a study on the ammoxidation of 3-picoline using a V2O5 catalyst, showcasing how 3-picoline, a relative of 3-Nitro-5-(trifluoromethyl)picolinonitrile, interacts with catalysts in industrial processes (Andersson, 1986).
Magnetic Properties
- Single-Molecule Magnet Behavior : Research by Coronado et al. (2011) highlighted a neutral terbium(III) complex with a picolinate-based nitronyl nitroxide free radical, showing that it exhibits single-molecule magnet behavior with significant activation energy barriers.
Synthesis Methods
- One-Pot Synthesis of Derivatives : Liu, Lin, & Sartorelli (1990) demonstrated a one-pot synthesis method for 3-Nitro-2-picoline, providing an efficient way to prepare this compound.
Photoluminescence Properties
- Iridium(III) Complexes with Photoluminescence : A study by Xu et al. (2016) focused on the synthesis and characterization of iridium(III) complexes containing a derivative of this compound, revealing their potential for two-band white photoluminescence properties.
Fluorescent Probes for Detection
- Nitric Oxide Detection : Dai et al. (2017) developed a two-photon fluorescent probe using a derivative of this compound for the selective and real-time detection of nitric oxide in live cells and tissue slices.
Energetic Material Studies
- High Explosive Insensitive Material : Sirach & Dave (2021) discussed the use of 5-Nitro-1,2,4-triazol-3-one (NTO), structurally related to this compound, as a low sensitive and thermally stable high energetic material, showcasing its potential in replacing less stable energetic materials.
Environmental Remediation
- Photocatalytic Degradation : Research by Le Campion, Giannotti, & Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) using TiO2, an approach that could be relevant for compounds like this compound in industrial waste water treatment.
Safety and Hazards
The safety data sheet for a similar compound, 5-Nitro-3-(trifluoromethyl)picolinonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSOJPPOSGGMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670192 | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-16-8 | |
Record name | 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866775-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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